4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- is a heterocyclic compound that features both oxazolone and benzothiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- typically involves the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by cyclization with glycine or its derivatives. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, the compound’s fluorescent properties make it useful as a probe for studying biological processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-methyl-
- 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-ethyl-
- 5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-propyl-
Uniqueness
5(4H)-Oxazolone, 4-(2(3H)-benzothiazolylidene)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
919201-81-3 |
---|---|
Molekularformel |
C16H10N2O2S |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C16H10N2O2S/c19-16-13(15-17-11-8-4-5-9-12(11)21-15)18-14(20-16)10-6-2-1-3-7-10/h1-9,19H |
InChI-Schlüssel |
LILQCAXJTMVPNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.